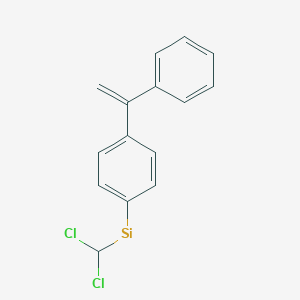
1-(4-Dichloromethylsilylphenyl)-1-phenylethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane is a chemical compound known for its unique structure and properties It is composed of a dichloromethyl group attached to a silane moiety, which is further connected to a phenyl ring substituted with a 1-phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane typically involves the reaction of dichloromethylsilane with 4-(1-phenylethenyl)phenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to achieve efficient production. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
(Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Methyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the development of bioactive molecules and drug candidates.
Industry: Used in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane involves its interaction with specific molecular targets. The dichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially modulating their activity and function. The phenyl and 1-phenylethenyl groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Chloromethyl)[4-(1-phenylethenyl)phenyl]silane
- (Dibromomethyl)[4-(1-phenylethenyl)phenyl]silane
- (Methyl)[4-(1-phenylethenyl)phenyl]silane
Uniqueness
(Dichloromethyl)[4-(1-phenylethenyl)phenyl]silane is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity compared to its analogs. The combination of the dichloromethyl group with the 1-phenylethenyl-substituted phenyl ring enhances its versatility in various chemical transformations and applications.
Properties
Molecular Formula |
C15H12Cl2Si |
|---|---|
Molecular Weight |
291.2 g/mol |
InChI |
InChI=1S/C15H12Cl2Si/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)18-15(16)17/h2-10,15H,1H2 |
InChI Key |
AQAXWHAISBZYLU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)[Si]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
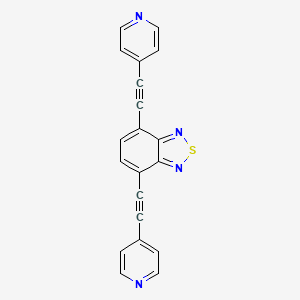
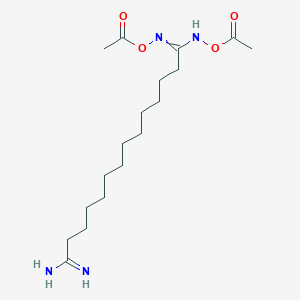
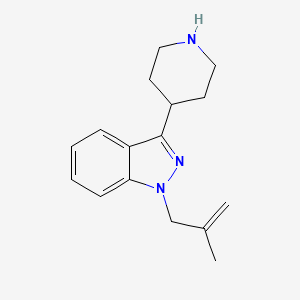

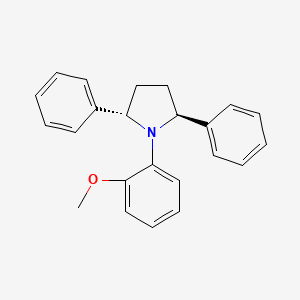
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)

![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)

